REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][N:3]=1.[CH3:10]I.[H-].[Na+]>CN(C=O)C>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][O:9][CH3:10])=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)CO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred 25 min. at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
25 min.
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
at rt
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in ice bath
|
Type
|
CUSTOM
|
Details
|
quenched by addition of saturated NH4Cl aq. solution (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (150 ml×3)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed by brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by ISCO column (330 g of silica gel)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=N1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |